molecular formula C15H19N3 B3033723 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1152711-96-0

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3033723
CAS No.: 1152711-96-0
M. Wt: 241.33
InChI Key: QYGBFVMPZTXNSQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C15H19N3. This compound is part of the pyrazole family, which is known for its versatile applications in various fields of research and industry. The structure of this compound consists of a pyrazole ring substituted with a cyclohexyl group at the 3-position and a phenyl group at the 1-position.

Preparation Methods

The synthesis of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexylhydrazine with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form N-substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a methyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.

    3-Cyclohexyl-1H-pyrazol-5-amine: Lacks the phenyl group, which can affect its reactivity and applications.

    1,3-Diphenyl-1H-pyrazol-5-amine: Contains two phenyl groups, potentially altering its chemical behavior and biological activity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBFVMPZTXNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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